molecular formula C25H23N3O2 B2667619 2-amino-3-(4-ethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide CAS No. 903342-21-2

2-amino-3-(4-ethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

Cat. No. B2667619
CAS RN: 903342-21-2
M. Wt: 397.478
InChI Key: MUMMUUPNBOUMJO-UHFFFAOYSA-N
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Description

2-amino-3-(4-ethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as ETI-001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Unusual Photoluminescent Materials

A study by Outlaw et al. (2016) discusses the photoluminescent properties of a related compound, 6-Amino-8-cyanobenzo[1,2-b]indolizines, which exhibit reversible pH-dependent optical properties. This unusual behavior, characterized by a dramatic blue shift in fluorescence emission upon protonation, suggests potential applications in developing pH-sensitive photoluminescent materials. The efficient synthesis of these compounds from indole-2-carboxaldehydes allows for various substitutions to tune optical and pH effects (Outlaw et al., 2016).

Novel Synthesis for Tropical Disease Applications

Zhang et al. (2014) describe the novel synthesis of isoxazoline indolizine amide compounds designed for potential application to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates allows for efficient derivatization, indicating these compounds' relevance in developing treatments for tropical diseases (Zhang et al., 2014).

Antioxidant and Antibacterial Properties

Uppar et al. (2020) have synthesized novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, demonstrating significant antioxidant and antibacterial activities. Their research highlights the synthesis process using 4-aminopyridine and different phenacyl bromides, followed by reaction with electron-deficient acetylenes. The study suggests the potential of these derivatives in biomedical applications due to their good antioxidant and potent antibacterial activity (Uppar et al., 2020).

Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents

Mahanthesha et al. (2022) have developed a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, exhibiting excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. This comprehensive study illustrates the therapeutic potential of these derivatives across a range of diseases, supported by molecular docking studies to understand their anticancer activity (Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-17-10-12-18(13-11-17)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)15-19/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMMUUPNBOUMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-ethylbenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

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